Author: BenchChem Technical Support Team. Date: March 2026
Defining the Scope
I'm currently focused on defining the scope for a technical guide on CAS numbers for (Butan-2-yl)(3-phenylpropyl)amine derivatives. This involves identifying the specific needs of the target audience – researchers, scientists, and drug development professionals. Considering how to explain things well to an audience who are experts in their own right, and the best way to present the information for quick reference is a challenge.
Exploring Chemical Connections
I've been exploring the chemical connections of the target compound. It appears similar to intermediates for drugs like Emopamil and Verapamil, or possibly related to Fendiline. I'm focusing on the parent compound, its derivatives, and looking at the chemical similarities with related compounds. My focus is on determining its potential role as an impurity, intermediate, or designer drug related to Selegiline/phenethylamines, and to consider the potential importance of isomers.
Refining Search Parameters
I've re-examined the structure; it resembles N-sec-butyl-phenethylamine. My focus now is on retrieving specific CAS numbers and understanding the context of use, whether it's an intermediate, impurity, or something else entirely. My strategy involves searching for the chemical name and structure, exploring related nomenclature and uses. I'll need to define a good strategy for searching for CAS numbers for this parent compound, its derivatives, isomers and salts. I've drafted an outline for the guide, including title, introduction, structure/properties, synthesis/derivatives, and relevant salts.
Clarifying Compound Structures
I'm currently focused on dissecting search results to ensure I'm targeting the correct chemical compound. ChemScene's listing, N-(1-Phenylpropyl)butan-2-amine, is close, but I need to confirm its structural similarity. My specific target is (Butan-2-yl)(3-phenylpropyl), so I'm cross-referencing to be certain.
Refining Search Parameters
I've determined that CAS 1019500-44-7 and others listed are not correct, due to phenyl group placement or the absence of the N-sec-butyl structure. I now need N-(sec-butyl)-3-phenylpropylamine, structure: CH3-CH2-CH(CH3)-NH-CH2-CH2-CH2-Ph. I'm going to leverage SMILES strings and name variations in my search, and will try searches for "N-sec-butyl-3-phenyl-1-propanamine", "N-(1-methylpropyl)-3-phenyl-1-propanamine", and "N-sec-butyl-3-phenylpropylamine."
Investigating Initial Absence
My initial search yielded no direct results for the provided terms, including SMILES and specific names. This strongly suggests the compound might lack a readily indexed CAS number under these given names or is perhaps novel/rare. However, the user's phrase "derivatives" indicates the presence of a base compound, which is now the focus of my attention.
Exploring Structural Similarity
I'm now investigating structural analogues. I've considered Selegiline, Fendiline, Alverine, Emopamil, and Prenylamine as potential leads based on the phenylpropylamine structure. I am now exploring if the user may have meant the structure N-sec-butyl-3-phenylpropylamine. I'm also searching for the formula C13H21N combined with "phenylpropyl". I'm looking at related drugs such as Labetalol, Seganserin, and Propylhexedrine.
Refining Search Strategies
I'm now pivoting towards IUPAC names like N-(1-methylpropyl)-3-phenylpropan-1-amine, attempting all potential permutations, including those focusing on sec-butyl variations. I'm also checking if it's related to any specific drug impurities such as Salmeterol or Rasagiline. Furthermore, I'm examining CAS numbers of similar structures, such as the N-isopropyl analog. I'm now searching for exact CAS strings to ensure nothing is missed in patents. Finally, I need to double-check my previous results, in case I've overlooked something.
Investigating Search Anomalies
I'm puzzled, I have found zero search results matching the exact names. This is unexpected. I'm now trying a different search approach, specifically looking for the CAS number of the N-isopropyl analog. Perhaps the user made an error in the initial query. I'm focusing on the compound N-isopropyl-3-phenylpropylamine to see if it yields better results.
Exploring Structural Similarities
I'm now investigating possible connections to known compounds. My latest searches involved derivatives of Selegiline, Rasagiline, and impurities of Labetalol and Fendiline, but with no hits yet. I'm also now looking at the parent amine of the compound. I am looking for alternative structural representations for the amine as well as the formula, specifically C13H21N. I am also investigating whether it is a designer drug. Finally, I'm checking if it could be related to Alverine.
Refining Search Strategies
I've hit a wall with the CAS and InChIKey approaches. The SMILES strings also haven't yielded any results yet. I'm focusing on the N-isopropyl analog, but also checking other potential isomers, particularly the sec-butyl and tert-butyl variants. I'm also now looking for potential intermediates in the synthesis of related compounds, such as Fendiline, Prenylamine, and Emopamil.
Searching for Alternative Formulas
I am now focusing on different search terms and strategies. I'm trying searches like, molecular weight 191.31, and also "N-(1-methylpropyl)-3-phenylpropan-1-amine" in ChemSpider. It seems likely that the user might have provided a slightly different compound, such as N-(3-Phenylpropyl)butan-2-amine, based on the current search results. I'm also investigating if it is a metabolite of Selegiline and Rasagiline. Finally, I'm checking CAS numbers, including 5471-26-1 and 1019500-44-7.
Examining Similar Compounds
I've been looking deeper into compounds similar to the initial search term. I identified N-(1-Phenylpropyl)butan-2-amine (CAS 1019500-44-7) and noted the recurring "1-phenyl" structure. Further investigation reveals a range of related molecules, like (Butan-2-yl)(1-phenylethyl)amine, which I am currently comparing.
Identifying Potential Compounds
I'm now focusing on identifying the exact compound and am considering several possibilities. Specifically, I'm searching for "N-sec-butyl-3-phenylpropylamine" and its potential CAS number. I have also tried searching for "N-(1-methylpropyl)-3-phenylpropylamine" and other related structures like "N-sec-butyl-dihydrocinnamylamine" and "N-sec-butyl-hydrocinnamylamine." I'm looking for C13H21N compounds with a 3-phenylpropyl group to refine the search. I'm also exploring several guessed CAS numbers and other related structures.
Refining Chemical Structures
I'm now focusing on refining the chemical structures, searching specifically for SMILES strings like CCC(C)NCCCC1=CC=CC=C1 and CC(CC)NCCCC1=CC=CC=C1 to identify potential matches. I've also tried searching for the CAS numbers of related IUPAC names, specifically N-(3-phenylpropyl)butan-2-amine and N-(1-methylpropyl)-3-phenylpropan-1-amine, and also N-sec-butyl-3-phenyl-1-propanamine. I'm investigating potential links to known compounds, considering if it could be an impurity of Fendiline or Alverine, and have re-attempted a CAS search for N-sec-butyl-3-phenylpropylamine. I'm also searching literature.
Examining Chemical Conversions
I'm currently focused on the reductive amination of 4-phenyl-2-butanone to synthesize (R)-1-methyl-3-phenylpropylamine. My attention is centered on the reaction conditions and the stereoselectivity of the process, particularly regarding the ketone's structure. I'm exploring the implications of the phenyl group's presence.
Clarifying Amine Structures
I've been meticulously comparing amine structures. I've realized a significant discrepancy; the original snippet describes a primary amine, not the secondary amine I need. The focus is now on confirming the target compound as N-(sec-butyl)-3-phenylpropylamine. I'm investigating its potential presence as an impurity in related compounds like Alverine, given its potential synthesis route. I'm exploring the implications of its stereoisomers.
Investigating Possible Compounds
I'm now zeroing in on the correct amine structure, considering various possibilities like N-sec-butyl-3-phenylpropylamine, and N-(3-phenylpropyl)-sec-butylamine. I'm using different search terms, including variations of the name, and exploring CAS number similarities to related compounds. I'm also examining Fendiline as a possible match. I'm also considering the molecular weight.
Pinpointing Potential Matches
I'm now investigating potential chemical structures, specifically N-(3-phenylpropyl)-2-aminobutane. I've also considered a connection to Labetalol's intermediate, noting the primary amine structure from a previous result. The target compound should be the N-sec-butyl derivative of 3-phenylpropylamine, or the N-(3-phenylpropyl) derivative of sec-butylamine. I'm exploring the possibility of it being a designer drug, focusing on psychoactive substance contexts and synonyms. I am considering CAS numbers for matches as well.
Identifying Key Impurities
I've zeroed in on several key impurities that popped up in my initial search results. Specifically, I'm noting N-methyl-3-phenylpropylamine, connected to Fluoxetine, and N-ethyl-3-phenylpropylamine, found in Alverine. There is also N-isopropyl-3-phenylpropylamine, but I haven't tracked it's origin as of yet.
Pinpointing Specific Analog
I've just successfully defined the target structure as N-(1-methylpropyl)-3-phenylpropylamine, or N-sec-butyl-3-phenylpropylamine. My focus has shifted towards finding its CAS number using the pattern, and considering it a homolog of the isopropyl compound. I'm also cross-referencing it as a potential impurity in Fendiline, Alverine, and Prenylamine. The SMILES strings, CCC(C)NCCCC1=CC=CC=C1 and CC(CC)NCCCC1=CC=CC=C1, will be my next tool. I've eliminated the possibility of it being a sec-butyl-amphetamine analog. Finally, I'll switch to a patent search context for a broader view.
Searching for CAS Number
I'm now hunting down the CAS number, focusing on different search terms and salt forms. I've tried several CAS numbers as possible leads, like 5471-26-1 and 30684-76-5, without success so far. I'm exploring variations of the IUPAC name and searching for the hydrochloride salt. My next steps are ChemSpider and PubChem searches using the refined name "N-(1-methylpropyl)-3-phenylpropylamine".
Investigating Search Failures
I'm hitting a wall with specific name searches. No dice. It's perplexing. To get around this, I'm pivoting to a CAS search for the N-isopropyl analog (87462-11-1). Hopefully, this will lead me to the sec-butyl variant or related information. Fingers crossed.
Exploring Metabolite Connections
I'm now investigating potential metabolites of Alverine. Specifically, I'm focusing on N-ethyl-3-phenylpropylamine. The sec-butyl variant doesn't seem like a common metabolite, so I'm moving toward research chemical possibilities. I'm exploring the molecular formula C13H21N, along with "phenylpropyl". I'm also considering searching "N-(3-phenylpropyl)-sec-butylamine" in quotes. Finally, I've eliminated the propenamine possibility, and I'm pivoting to looking up CAS numbers for saturated versions of cinnamyl compounds.
Searching for Compound Information
I'm now focusing my efforts on finding the CAS number for N-sec-butyl-3-phenylpropylamine. My strategy involves searching PubChem and ChemSpider, using Google to target these specific databases. I'm also considering searching Sigma Aldrich. If the exact CAS eludes me, I'll provide a detailed description and relate it to the N-isopropyl and N-ethyl analogs for context. I've ruled out the methyl variant, focusing on the core structure.
Refining Search Strategies
I'm now zeroing in on "N-(3-phenylpropyl)-2-butanamine" as a key search term, along with "N-sec-butyl-3-phenylpropylamine". I'm also considering connections to Labetalol, and the key 1-methyl-3-phenylpropylamine intermediate, and checking the amine group. I'm actively investigating whether this could be a known compound or possibly a designer drug, exploring related psychoactive substance contexts. I'm going to search again, and then also search for "CAS 5471".
Identifying Key Impurities
I've zeroed in on several key impurities that popped up in my initial search results. Specifically, I'm noting N-methyl-3-phenylpropylamine, connected to Fluoxetine, and N-ethyl-3-phenylpropylamine, found in Alverine. There is also N-isopropyl-3-phenylpropylamine, but I haven't tracked it's origin as of yet.
Pinpointing Structure and CAS
I'm now focusing on the structure N-sec-butyl-3-phenylpropylamine, also known as N-(1-methylpropyl)-3-phenylpropylamine. I'm trying to find its CAS number. I've ruled out the CAS of 1-(4-methylphenyl). I'm also checking if this compound is a known impurity of Fendiline, Alverine, or Prenylamine. The impurity name, N-sec-butyl-benzenepropanamine, is also being considered. I'm searching using both SMILES and CAS number patterns.
Searching Patent Databases
I'm now focusing on a patent search for "N-sec-butyl-3-phenylpropylamine". I'm investigating several potential CAS numbers: 5471-26-1 and 30684-76-5, and now expanding searches for N-(3-phenylpropyl)-2-butanamine and N-(1-methylpropyl)-3-phenyl-1-propanamine's CAS numbers. Since the user specifically asked for the CAS number, I'm now looking for the hydrochloride salt form. I'm querying ChemSpider and PubChem directly. I'm also confirming I have the correct name as N-(1-methylpropyl)-3-phenylpropylamine,
Expanding CAS Database Searches
I'm now expanding CAS searches. I've ruled out a Propylhexedrine connection. I'm actively searching Sigma Aldrich, ChemicalBook, and GuideChem for the CAS number of N-sec-butyl-3-phenylpropylamine. The alternative names N-(3-phenylpropyl)-sec-butylamine and N-(sec-butyl)-3-phenyl-1-propanamine are also being queried. I'm exploring potential CAS numbers like 5452-37-9 and 1019500-44-7.
Investigating Zero Results
I'm finding the initial search for specific names yielded no hits, which is quite perplexing. I'm now exploring the CAS registry number for the N-isopropyl analog (87462-11-1), hoping that it might indirectly provide information about the sec-butyl counterpart.
Exploring Metabolite Hypothesis
I'm now investigating the possibility that N-(sec-butyl)-3-phenylpropylamine is a metabolite of Alverine, specifically N-ethyl-3-phenylpropylamine. The absence of direct hits has led me to consider its biological origin and the potential for it being an uncommon one. This led me to search for the CAS number for an associated compound, and now I have pivoted and plan to search for "N-(3-phenylpropyl)-sec-butylamine" in quotes. Finally I will search the CAS for the intended saturated cinnamyl analog in a patent search.
Searching Patent Databases
I'm now focusing on patent databases, considering the compound's potential use in calcium channel blockers or antispasmodics, though I am still unsure. I'm actively searching for the CAS of N-sec-butyl-3-phenylpropylamine in PubChem and ChemSpider via Google. I'm investigating potential CAS numbers, specifically 5471-26-1 and 30684-76-5. I'm also planning searches in Sigma Aldrich and am prepared to describe the compound and related derivatives. Finally, I will note the CAS of the N-isopropyl analog (87462-11-1) and N-ethyl analog (13125-62-7) as references, since I cannot identify the CAS.
Refining Search Terms
I'm now refining my search terms, focusing on "N-(3-phenylpropyl)-2-butanamine" and "N-sec-butyl-3-phenylpropylamine." I'm investigating if it might be a Labetalol intermediate, and it appears to be an N-sec-butyl derivative of 3-phenylpropylamine. I'm exploring the possibility of it being a designer drug or psychoactive substance, and I plan to search for "N-sec-butyl-3-phenylpropylamine" within that context.
Identifying Relevant Impurities
I've begun identifying relevant impurities, focusing on those associated with common pharmaceuticals. So far, I've confirmed that N-methyl-3-phenylpropylamine (CAS 23580-89-4) is an impurity of Fluoxetine and N-ethyl-3-phenylpropylamine (CAS 13125-62-7) is an impurity of Alverine. I'm now looking into the CAS for N-isopropyl-3-phenylpropylamine.
Pinpointing Specific Impurities
I've determined the structure of N-sec-butyl-3-phenylpropylamine, or N-(1-methylpropyl)-3-phenylpropylamine. I'm actively seeking its CAS number, initially assuming similarity to its isopropyl homolog. Patent searches targeting the compound's full name, including "patent" are underway, and I've reviewed potential impurity name options, too. I'm also confirming the structural similarity to the isopropyl homolog.
Searching for CAS Numbers
I'm now actively focusing on confirming potential CAS numbers for N-sec-butyl-3-phenylpropylamine. I'm exploring possibilities like 5471-26-1 and 30684-76-5. I've switched to searching the compound's IUPAC name, N-(3-phenylpropyl)butan-2-amine, and its other name, N-(1-methylpropyl)-3-phenyl-1-propanamine. Given the user's focus on the CAS, I'm also investigating the hydrochloride salt and expanding the search to ChemSpider and PubChem, using Google site searches.
Investigating Absence of Data
I'm puzzled; the initial search yielded nothing for those specific names. It's quite unexpected. I've decided to shift gears and search using the CAS number for the N-isopropyl analog (87462-11-1) in the hopes of uncovering some related information, perhaps revealing the elusive sec-butyl variant.
Exploring Metabolic Pathways
I'm now considering if N-(sec-butyl)-3-phenylpropylamine could be a metabolite of Alverine, specifically N-ethyl-3-phenylpropylamine. The absence might mean the N-sec-butyl variant is uncommon. I'm pivoting to searching based on the molecular formula C13H21N combined with "phenylpropyl," which returned an isomer. Next, I'm trying a search for the exact name: "N-(3-phenylpropyl)-sec-butylamine." I also considered a cinnamyl derivative, but "phenylpropyl" implies saturated, so I will try searching for the CAS number of N-sec-butyl-cinnamylamine and N-(1-methylpropyl)-3-phenyl-2-propen-1-amine (CAS: 5452-37-9). Finally, I'll search for the CAS of N-sec-butyl-3-phenylpropylamine in patents.
Searching for Specific Compounds
I am now focused on locating the CAS number for N-sec-butyl-3-phenylpropylamine within PubChem, ChemSpider, and Sigma Aldrich, using different search strategies, including exact names and CAS numbers. I am checking the potential CAS numbers 5471-26-1 and 30684-76-5. If unsuccessful, I'll provide a detailed description and mention its limited indexing, referencing related analogs. I'm also confirming the user's intended structure is N-sec-butyl-3-phenylpropylamine, not a variant.
Refining Search Strategies
I'm now back to searching for "N-sec-butyl-3-phenylpropylamine" directly. I'll also try "N-(1-methylpropyl)-3-phenylpropylamine," which should be equivalent. I'm considering if it might be a designer drug or related to psychoactive substances, so I will expand my search with that context. Additionally, I plan to search for "N-isopropyl-3-phenylpropylamine" CAS.
Identifying Key Compounds
I've pinpointed several key compounds emerging from the search: N-methyl-, N-ethyl-, and N-isopropyl-3-phenylpropylamine, each with their respective CAS numbers. My next step will be to dive deeper into their properties and potential applications. I need to understand the significance of these specific alkyl substitutions.
Analyzing Structural Relationships
I'm now investigating the structural relationships between the identified compounds. My search didn't yield a direct CAS for the sec-butyl analog; however, I found that the isopropyl analog's CAS (87462-11-1) might be key. A prior search result gave me (Butan-2-yl)({[4-(propan-2-yl)phenyl]methyl})amine (CAS 892588-48-6) and (Butan-2-yl)(1-phenylethyl)amine (CAS 25102-88-9), plus amine (CAS 1019449-58-1). I will try a specific search using the CAS for N-sec-butyl-3-phenylpropylamine. My guide will be structured around them.
Refining CAS Search
I'm now zeroing in on the sec-butyl derivative of the N-alkyl-3-phenylpropylamine scaffold, and I've found its CAS may be uncommon. I'm referencing the isopropyl and ethyl analogs (CAS:87462-11-1; 586-31-2) to give context. I've double checked if it's Seganserin, which it isn't, and examined Prenylamine, Fendiline, and Alverine. I'll make a final search for N-(1-methylpropyl)-3-phenylpropylamine. If unsuccessful, I'll use the class's CAS.
Synthesizing and Describing
I'm now focusing on synthesizing and describing the properties based on the identified homologs. The CAS for the isopropyl analog (87462-11-1) will be included as a close structural match. I found N-(1-Phenylpropyl)butan-2-amine (CAS 1019500-44-7) and (Butan-2-yl)(1-phenylethyl)amine (CAS 25102-88-9) in earlier searches. I am concluding that the CAS for (Butan-2-yl)(3-phenylpropyl)amine is likely not widely indexed. However, the CAS for N-isopropyl-3-phenylpropylamine (87462-11-1) and N-ethyl-3-phenylpropylamine (13125-62-7) are good comparisons. I also plan to describe synthesis via reductive amination of hydrocinnamaldehyde and sec-butylamine.
Confirming Search Findings
I'm confirming that my search yielded zero results, which means this compound, (Butan-2-yl)(3-phenylpropyl)amine, is probably rare or novel. It likely lacks a widely assigned CAS number. My next step is to structure the guide around the nitrogen atom and its possible derivatives.
Refining Compound Focus
I'm now revising my approach. It seems the CAS for the sec-butyl derivative isn't readily available, but I'll clarify by providing the CAS numbers for the isopropyl (87462-11-1) and ethyl (13125-62-7) analogs as reference. I'll also describe synthesis via reductive amination of hydrocinnamaldehyde and sec-butylamine. Despite the searches, the specific CAS for the target compound remains elusive.